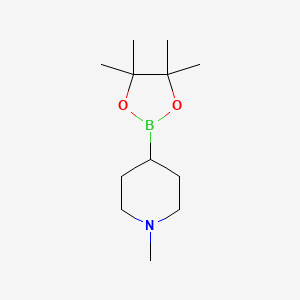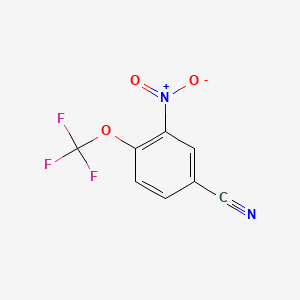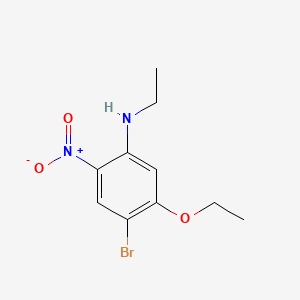
4-Bromo-3-fluoro-2-méthylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring
Applications De Recherche Scientifique
4-Bromo-3-fluoro-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mécanisme D'action
Target of Action
4-Bromo-3-fluoro-2-methylpyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could suggest that 4-Bromo-3-fluoro-2-methylpyridine might interact with its targets in a unique way due to its fluorine component.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . This suggests that 4-Bromo-3-fluoro-2-methylpyridine could potentially influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties . This suggests that the fluorine component of 4-Bromo-3-fluoro-2-methylpyridine could potentially impact its pharmacokinetic properties and bioavailability.
Result of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties , suggesting that 4-Bromo-3-fluoro-2-methylpyridine could have unique effects at the molecular and cellular level.
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity in different environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method is the bromination of 2-methylpyridine followed by fluorination. For instance, 2-bromo-4-methylpyridine can be fluorinated using reagents like N-fluoropyridinium salts . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper fluoride (CuF2) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-Bromo-3-fluoro-2-methylpyridine may involve optimized synthetic routes to enhance yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed to achieve efficient production . These methods are designed to be scalable and cost-effective for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-fluoro-2-methylpyridine: Similar in structure but with a chlorine substituent instead of bromine.
2-Bromo-5-fluoropyridine: Another fluorinated pyridine with different substitution patterns.
Uniqueness
4-Bromo-3-fluoro-2-methylpyridine is unique due to its specific combination of bromine, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
4-bromo-3-fluoro-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCRCEBISJMOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-78-6 |
Source


|
| Record name | 4-bromo-3-fluoro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)






![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)



